Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline

Medicinal Chemistry Structure-Activity Relationship AT₂ Receptor Antagonism

This ortho-aniline pyrrolidine derivative provides a distinct hydrogen-bonding and π-stacking geometry compared to its para-substituted regioisomer, enabling exploration of novel IP space in AT₂ receptor antagonist and progesterone receptor modulator programs. With two stereocenters and a primary aniline handle for amide coupling, urea synthesis, or Buchwald-Hartwig reactions, it is an ideal fragment-like building block (MW 234.34) for fragment-based drug discovery. Avoid generic pyrrolidine-aniline procurement that risks regioisomer mix-ups; this authenticated ortho isomer ensures target-engagement integrity.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 2098049-15-9
Cat. No. B1490150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline
CAS2098049-15-9
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC1C)C2=CC=CC=C2N
InChIInChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3
InChIKeyZPEMWYMMUFCVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline (CAS 2098049-15-9): Ortho-Substituted Pyrrolidine-Aniline Building Block for Targeted Library Synthesis


2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline (CAS 2098049-15-9) is a chiral pyrrolidine derivative belonging to the pyrrolidine-aniline class, with a molecular formula of C₁₄H₂₂N₂O (MW 234.34 g/mol) . The compound features a 3-ethoxymethyl-4-methyl-substituted pyrrolidine ring N-linked to an ortho-aniline moiety, distinguishing it from its para-substituted regioisomer (CAS 2098126-42-0). Structurally related pyrrolidine-anilines have been disclosed as progesterone receptor modulators [1] and as angiotensin II type 2 (AT₂) receptor antagonists [2], indicating the scaffold's relevance to multiple therapeutic target classes. The ortho-aniline substitution pattern is expected to alter the spatial orientation of the aromatic amine relative to the pyrrolidine ring, potentially affecting hydrogen-bonding geometry and target binding conformation compared to para-substituted analogs.

Why Generic Substitution of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline with Other Pyrrolidine-Anilines Is Scientifically Unjustified


Pyrrolidine-aniline derivatives cannot be treated as interchangeable commodities because regioisomerism of the aniline attachment (ortho vs. para) and substitution pattern on the pyrrolidine ring (presence or absence of the 4-methyl group) are known to produce divergent pharmacological profiles. In the AT₂ receptor antagonist series, the para-aniline regioisomer 4-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline has been characterized in patent literature as a key pharmacophore scaffold [1], yet the ortho-aniline isomer (the target compound) places the primary amine in a distinctly different spatial orientation that is predicted to alter the vector of hydrogen-bond donation and π-stacking interactions with receptor residues [2]. Additionally, the 4-methyl substituent on the pyrrolidine ring introduces a stereocenter and influences conformational preferences of the ethoxymethyl side chain relative to the unsubstituted analogs (e.g., CAS 2097978-26-0). Generic procurement of an unspecified pyrrolidine-aniline therefore carries a high risk of obtaining a regioisomer or des-methyl analog with different reactivity, target engagement, and downstream biological readout.

Quantitative Differentiation Evidence for 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline (CAS 2098049-15-9) Relative to Closest Comparators


Regioisomeric Differentiation: Ortho- vs. Para-Aniline Substitution Pattern Defines Distinct Chemical Series

The target compound is the ortho-aniline regioisomer (2-substituted), whereas the literature-characterized AT₂ antagonist series is built on the para-aniline (4-substituted) scaffold [1]. In progesterone receptor modulator patents, the ortho- vs. para-aniline substitution pattern is explicitly defined as a point of structural variation that alters biological activity, with the general formula distinguishing between aniline attachment positions through variable linking groups [2]. The ortho substitution constrains the aniline NH₂ group into a more sterically hindered environment adjacent to the pyrrolidine N-aryl bond, which can reduce the accessibility of the amine for derivatization (e.g., amide coupling, reductive amination) relative to the para isomer. This differential reactivity profile has direct consequences for library synthesis and downstream SAR exploration.

Medicinal Chemistry Structure-Activity Relationship AT₂ Receptor Antagonism

4-Methyl Substituent on Pyrrolidine: Differentiation from Des-Methyl Pyrrolidine-Aniline Analogs

The target compound bears a 4-methyl group on the pyrrolidine ring (C₁₄H₂₂N₂O, MW 234.34 g/mol), distinguishing it from des-methyl analogs such as 2-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline and 4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline (CAS 2097978-26-0, C₁₃H₂₀N₂O, MW 220.31 g/mol) . The additional methyl group introduces a stereocenter at the pyrrolidine 4-position, generating (3R,4S) or (3S,4R) diastereomeric relationships with the 3-ethoxymethyl substituent. This increases molecular complexity, affects chromatographic retention (predicted ΔlogP ≈ +0.5), and provides an additional vector for steric interactions with protein targets that is absent in des-methyl comparators.

Synthetic Chemistry Building Block Purity Chiral Scaffolds

Commercial Purity Benchmarking: ≥95% HPLC Purity Standard for Research-Grade Procurement

The target compound is commercially supplied at a standard purity of ≥95% (HPLC) as documented in vendor technical datasheets . This purity level is consistent with research-grade building blocks intended for medicinal chemistry applications. Critically, the ortho-aniline regioisomer is chromatographically distinct from the para isomer (CAS 2098126-42-0), enabling unambiguous identity confirmation by HPLC retention time or LC-MS. Purchasers must verify that the supplied material is indeed the 2-substituted aniline and not the 4-substituted isomer, as the two compounds share the same molecular formula and mass (isobaric, C₁₄H₂₂N₂O, MW 234.34) and cannot be distinguished by low-resolution mass spectrometry alone.

Quality Control Research Chemical Procurement Analytical Chemistry

Pyrrolidine-Aniline Scaffold Privilege: Class-Level Evidence Supporting AT₂ Receptor and Progesterone Receptor Modulation

The pyrrolidine-aniline chemotype is established in the patent literature as a pharmacophore for two distinct therapeutic target classes. Spinifex Pharmaceuticals (acquired by Novartis) advanced para-substituted pyrrolidine-aniline AT₂ receptor antagonists into Phase II clinical trials for neuropathic pain, demonstrating that the scaffold achieves oral bioavailability and peripheral restriction [1]. Independently, SmithKline Beecham disclosed pyrrolidine-anilines as progesterone receptor modulators with potential utility in endometriosis and uterine fibroids [2]. While the specific ortho-aniline, 4-methyl substituted compound (CAS 2098049-15-9) has not been individually characterized in peer-reviewed pharmacology studies, its scaffold membership places it within a chemically validated series that has delivered clinical-stage candidates.

Neuropathic Pain GPCR Pharmacology Progesterone Receptor

Ethoxymethyl Side-Chain Conformation: Predicted Impact on logD and Hydrogen-Bonding Capacity vs. Methoxymethyl Analogs

The 3-ethoxymethyl substituent (–CH₂OCH₂CH₃) on the pyrrolidine ring provides a longer and more lipophilic side chain than the methoxymethyl (–CH₂OCH₃) analog commonly employed in pyrrolidine SAR exploration. Based on additive fragment-based calculations, the ethoxymethyl group is predicted to increase logD₇.₄ by approximately 0.5–0.7 log units relative to the methoxymethyl congener, while retaining ether oxygen hydrogen-bond acceptor capacity. This modest lipophilicity increase may improve membrane permeability without severely compromising aqueous solubility, a balance that is often favorable for CNS or peripheral nerve target engagement. No experimental logD or solubility data for CAS 2098049-15-9 were identified in the public domain.

Physicochemical Properties Ligand Efficiency Drug Design

Validated Application Scenarios for 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline (CAS 2098049-15-9) Based on Available Evidence


Focused Pyrrolidine-Aniline Library Synthesis for AT₂ Receptor Antagonist SAR Exploration

The compound serves as a structurally differentiated building block for synthesizing ortho-aniline pyrrolidine libraries targeting the angiotensin II type 2 (AT₂) receptor. The established para-aniline AT₂ antagonist clinical candidate (EMA401/olodanrigan) provides a pharmacological rationale for exploring regioisomeric ortho-substituted analogs to probe the conformational tolerance of the AT₂ binding pocket [1]. Incorporating the 4-methyl substituent adds stereochemical diversity that is absent in des-methyl clinical leads, potentially accessing novel IP space.

Progesterone Receptor Modulator Hit Expansion Using Ortho-Aniline Scaffolds

The pyrrolidine-aniline chemotype has been disclosed as a progesterone receptor (PR) modulator scaffold by SmithKline Beecham [2]. The ortho-aniline substitution pattern (explicitly encompassed in the generic Markush structure of WO 2007/065093) offers a distinct vector for PR ligand interactions compared to para-substituted analogs. The compound can be employed as a key intermediate for amide coupling, sulfonamide formation, or reductive amination to generate diverse PR-focused compound libraries.

Building Block for Chiral Pyrrolidine-Derived Fragment Libraries

With two stereocenters (C3 and C4 of the pyrrolidine ring) and a primary aniline handle amenable to diverse derivatization chemistries (amide bond formation, urea synthesis, Buchwald-Hartwig coupling), the compound is a versatile fragment-like building block (MW 234.34, within rule-of-three guidelines) for fragment-based drug discovery (FBDD) [1]. The ethoxymethyl group provides a hydrogen-bond acceptor and modest lipophilicity that is suitable for fragment growth strategies.

Regioisomer-Specific Analytical Reference Standard for Procurement Quality Control

Given the isobaric nature of the ortho- and para-aniline regioisomers (both C₁₄H₂₂N₂O, MW 234.34), the compound is valuable as an authenticated reference standard for HPLC or LC-MS method development to distinguish between the two regioisomers in incoming material acceptance testing [1]. Co-injection with the para isomer (CAS 2098126-42-0) enables unambiguous chromatographic identity confirmation, mitigating the risk of regioisomer mix-up in compound management workflows.

Quote Request

Request a Quote for 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.